molecular formula C24H27N5O2 B2738108 N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049369-48-3

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2738108
CAS No.: 1049369-48-3
M. Wt: 417.513
InChI Key: INNMISMRABDMNL-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety and finally the formation of the oxalamide linkage. Common reagents used in these reactions include quinoline, piperazine, and oxalyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: The compound is being investigated for its anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. The piperazine moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)ethyl 2-[(7-chloro-2-methylquinolin-4-yl)amino]benzoate
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific combination of quinoline and piperazine moieties, which confer distinct biological activities

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-18-17-22(20-9-5-6-10-21(20)26-18)27-24(31)23(30)25-11-12-28-13-15-29(16-14-28)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMISMRABDMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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